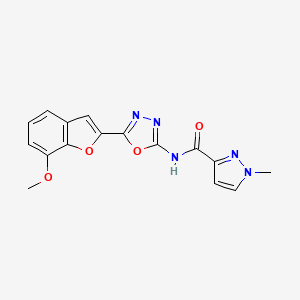
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13N5O4 and its molecular weight is 339.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest due to its diverse biological activities. This compound incorporates a benzofuran moiety, an oxadiazole ring, and a pyrazole structure, which are known for their pharmacological potential. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Moiety : This can be achieved through cyclization reactions involving phenolic precursors.
- Synthesis of the 1,3,4-Oxadiazole Ring : Generally synthesized by reacting hydrazides with carboxylic acids under dehydrating conditions.
- Coupling with Pyrazole : The final step involves acylation reactions to link the benzofuran derivative with the oxadiazole and pyrazole components.
Antimicrobial Activity
Research has shown that compounds containing benzofuran and oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study reported that similar compounds demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with notable results indicating high efficacy at concentrations as low as 31 µg/mL .
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|---|
| Compound A | Highly Active | Moderately Active | Highly Active |
| Compound B | Moderately Active | Highly Active | Moderately Active |
Anticancer Properties
The pyrazole derivatives have been recognized for their anticancer potential. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanisms of Action : The inhibition of specific pathways associated with tumor growth and metastasis has been observed in vitro. For example, compounds have shown to induce apoptosis in cancer cell lines by activating caspase pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that similar compounds can significantly reduce levels of inflammatory markers such as TNF-α and IL-6 in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A series of synthesized pyrazoles were screened against various pathogens, revealing that certain derivatives exhibited stronger antibacterial activities compared to standard antibiotics .
- Anticancer Screening : In a study evaluating the anticancer potential of oxadiazole derivatives, several compounds demonstrated significant cytotoxicity against breast and colon cancer cell lines .
特性
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-21-7-6-10(20-21)14(22)17-16-19-18-15(25-16)12-8-9-4-3-5-11(23-2)13(9)24-12/h3-8H,1-2H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMGUQVIOICWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














